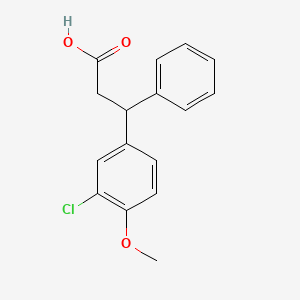

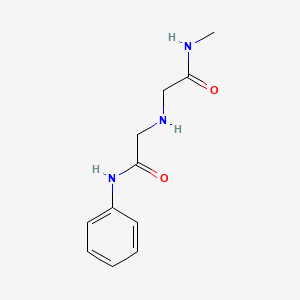

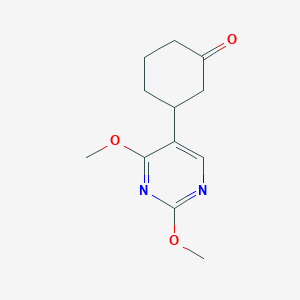

![molecular formula C20H18N4O B2758886 N4-[(furan-2-yl)methyl]-N2-(2-methylphenyl)quinazoline-2,4-diamine](/img/structure/B2758886.png)

N4-[(furan-2-yl)methyl]-N2-(2-methylphenyl)quinazoline-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de GNF-Pf-2466 implique plusieurs étapes. Malheureusement, les voies de synthèse détaillées et les conditions réactionnelles ne sont pas facilement disponibles dans le domaine public. Des recherches et des travaux expérimentaux supplémentaires seraient nécessaires pour éclaircir ces aspects.

Méthodes de production industrielle : À ce jour, il n'existe pas de méthode de production à l'échelle industrielle établie pour GNF-Pf-2466. Son développement se fait principalement dans les laboratoires de recherche.

Analyse Des Réactions Chimiques

Types de réactions : GNF-Pf-2466 subit probablement diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les détails spécifiques restent non divulgués.

Réactifs et conditions courants : Les réactifs et les conditions utilisés dans ces réactions sont des informations propriétaires. Les chercheurs devraient explorer ce composé plus avant pour découvrir des réactifs et des conditions spécifiques.

Produits principaux : Les produits principaux formés au cours des réactions impliquant GNF-Pf-2466 ne sont pas documentés publiquement. Une enquête plus approfondie est essentielle pour identifier ces produits.

4. Applications de la recherche scientifique

Les applications de GNF-Pf-2466 s'étendent au-delà de la recherche antipaludique. Il peut trouver une utilité dans les domaines suivants :

Chimie : Utilisation potentielle comme élément constitutif en chimie synthétique.

Biologie : Étude de son activité biologique et de ses cibles potentielles.

Médecine : Exploration de ses propriétés pharmacologiques.

Industrie : Applications possibles dans la découverte et le développement de médicaments.

5. Mécanisme d'action

Le mécanisme précis par lequel GNF-Pf-2466 exerce ses effets reste non divulgué. Les chercheurs devraient étudier ses interactions avec les cibles moléculaires et les voies pour démêler son mode d'action.

Applications De Recherche Scientifique

GNF-Pf-2466’s applications extend beyond antimalarial research. It may find utility in the following areas:

Chemistry: Potential use as a building block in synthetic chemistry.

Biology: Investigation of its biological activity and potential targets.

Medicine: Exploration of its pharmacological properties.

Industry: Possible applications in drug discovery and development.

Mécanisme D'action

The precise mechanism by which GNF-Pf-2466 exerts its effects remains undisclosed. Researchers would need to study its interactions with molecular targets and pathways to unravel its mode of action.

Comparaison Avec Des Composés Similaires

Bien que les comparaisons détaillées soient rares, GNF-Pf-2466 se distingue par sa structure unique. Malheureusement, une liste complète de composés similaires n'est pas facilement disponible.

Propriétés

IUPAC Name |

4-N-(furan-2-ylmethyl)-2-N-(2-methylphenyl)quinazoline-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c1-14-7-2-4-10-17(14)22-20-23-18-11-5-3-9-16(18)19(24-20)21-13-15-8-6-12-25-15/h2-12H,13H2,1H3,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDRBVMWEIXLHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

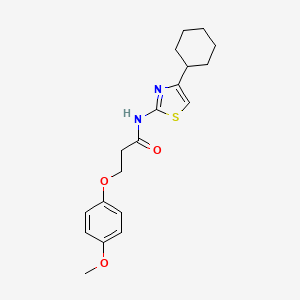

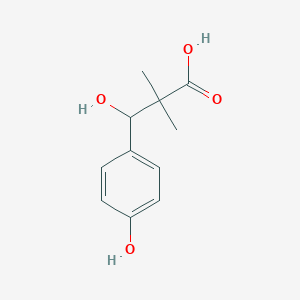

![[3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2758809.png)

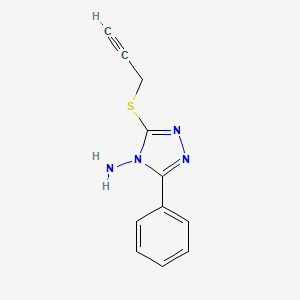

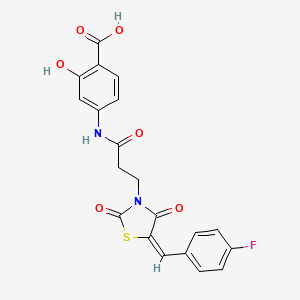

![methyl 2-({[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}amino)acetate](/img/structure/B2758816.png)

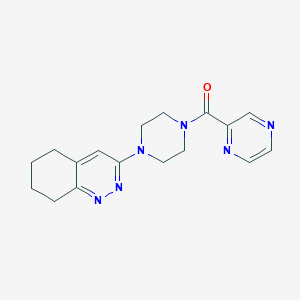

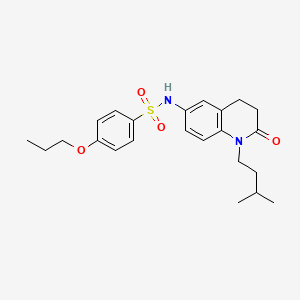

![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide](/img/structure/B2758819.png)

![N-(4-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2758822.png)